3,6-Diamino-2,7,10-trimethylacridinium chloride
Overview
Description
3,6-Diamino-2,7,10-trimethylacridinium chloride is a heterocyclic organic compound . It is also known by several synonyms such as Aurophosphine G, Corioflavine G, Corioflavine R, Corioflavin GG, Flavophosphine R, Corioflavine GGR, Aurophosphine 4G, Patent Phosphine G, AUROPHOSPHINE, 10-Methylacridinium Yellow, and others .
Molecular Structure Analysis
The molecular formula of this compound is C16H18ClN3 . The molecular weight is 287.787220 g/mol . The structure is based on an acridinium core, which is a type of heterocyclic compound .Physical And Chemical Properties Analysis
This compound has a boiling point of 520.5ºC at 760 mmHg and a flash point of 264.1ºC . Its density is 1.21g/cm³ . It has 3 H-Bond acceptors and 2 H-Bond donors .Scientific Research Applications
Assembly of Dinuclear Double Helicates : It is used in studying the assembly of dinuclear double helicates, as demonstrated by its synthesis and structural characterisation (Keegan et al., 2001).
Kinetically Controlled Polycondensations : The compound is applied in kinetically controlled polycondensations for producing polyamides of aliphatic dicarboxylic acids (Kricheldorf et al., 2001).
DNA Photocleaving Agent : A variation of this compound, 3,6-diamino-10-[6-(4-nitrobenzoyloxy)hexyl]acridinium chloride, acts as a DNA photocleaving agent that binds and induces UV-induced DNA scission (Kuroda & Shinomiya, 1991).
Chemical Research Applications : It has potential applications in chemical research, particularly due to its electron-donating effects on pyridine and phenazine rings (Yamada et al., 1992).
Antimalarial Activity : It has shown substantial antimalarial activity in studies, though the research in this area was discontinued due to the potency of related series (Elslager et al., 1984).
Electroreduction Studies : The electroreduction of 3,6-diaminoacridinium polymercuride, a derivative, is studied for its role in the catalytic evolution of hydrogen and organomercury compounds (Studničková, 1992).
Nanofiltration Membrane Preparation : It is used in preparing nanofiltration polyamide membranes with high salt rejection and stable performance (Ji et al., 2019).
Reverse Osmosis Membranes : A related monomer is utilized in preparing thin-film composite reverse osmosis membranes, enhancing flux and improving surface structure (Wang et al., 2010).
Antitumor Activity : A compound in the same series, BW301U, is a potent inhibitor of mammalian dihydrofolate reductase with significant antitumor activity (Grivsky et al., 1980).
Synthesis and Properties of Soluble Polyesters : It is involved in the study of soluble polyesters with preformed ether and imide units, focusing on their thermal stability and other properties (Mehdipour‐Ataei & Zigheimat, 2007).
Safety And Hazards
When handling 3,6-Diamino-2,7,10-trimethylacridinium chloride, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided and non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .
properties
IUPAC Name |
2,7,10-trimethylacridin-10-ium-3,6-diamine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-9-4-11-6-12-5-10(2)14(18)8-16(12)19(3)15(11)7-13(9)17;/h4-8H,1-3H3,(H3,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAOOVVYDLASGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(C(=C3)C)N)[N+](=C2C=C1N)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347583 | |
Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diamino-2,7,10-trimethylacridinium chloride | |
CAS RN |
6441-73-2, 40451-58-9, 12768-83-1 | |
Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6441-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Basic Yellow 5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040451589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurophosphine G | |
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Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-diamino-2,7,10-trimethylacridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.568 | |
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Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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